molecular formula C14H22N2O2 B7989420 Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate

Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B7989420
M. Wt: 250.34 g/mol
InChI Key: GWUDSHDTYDQWHP-UHFFFAOYSA-N
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Description

Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1434141-70-4) is a spirocyclic compound with a cyano substituent at the 7-position of the azaspiro framework. Its molecular formula is C₁₄H₂₂N₂O₂, and it has a molecular weight of 250.34 g/mol . The compound is typically stored at 2–8°C and carries hazard warnings for oral toxicity (H302), skin irritation (H315), and eye irritation (H319) . Spirocyclic structures like this are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity to biological targets such as sigma receptors .

Properties

IUPAC Name

tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-13(2,3)18-12(17)16-9-14(10-16)6-4-11(8-15)5-7-14/h11H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUDSHDTYDQWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-methylenepiperidine-1-carboxylate, which is then reacted with trichloroacetyl chloride to form the desired spirocyclic structure . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the spirocyclic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can also be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Drug Development

Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance biological activity. For instance, derivatives of this compound have shown potential in developing treatments for neurological disorders due to their ability to interact with specific receptors in the brain.

Case Study: Neurological Agents

A study demonstrated that modifications of the azaspiro framework could lead to compounds with improved selectivity for neurotransmitter receptors, potentially offering new avenues for treating conditions like schizophrenia and depression .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in creating complex molecular architectures. Its unique spirocyclic structure is advantageous for constructing diverse chemical entities.

Data Table: Synthetic Applications

Application AreaDescriptionExample Compounds
Drug SynthesisIntermediate for pharmaceuticalsAntidepressants, Antipsychotics
AgrochemicalsPesticide developmentInsecticides, Herbicides
Material SciencePolymer precursorsBiodegradable plastics

Agrochemical Development

In agrochemistry, this compound has been explored for its potential as a pesticide or herbicide precursor. Its ability to inhibit specific biological pathways makes it a candidate for developing new agrochemical agents that are environmentally friendly.

Case Study: Pesticide Efficacy

Research has indicated that derivatives of this compound exhibit significant insecticidal activity against common pests while maintaining low toxicity to non-target organisms . This dual benefit positions it as a promising candidate in sustainable agriculture.

Mechanism of Action

The mechanism of action of tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. For example, some derivatives of this compound act as agonists for GPR119, a receptor involved in glucose metabolism. By activating this receptor, the compound can help regulate blood sugar levels and improve metabolic function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and physicochemical properties of tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent(s) Notable Properties
This compound C₁₄H₂₂N₂O₂ 250.34 1434141-70-4 Cyano (C≡N) at C7 Hazard: H302, H315, H319; stored at 2–8°C
Tert-butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate C₁₂H₂₁NO₃ 227.30 1934950-79-4 Oxygen atom in the ring Predicted density: 1.10 g/cm³; boiling point: 315.8°C
Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate C₁₃H₂₄N₂O₂ 240.34 1408075-19-3 Amino (-NH₂) at C7 Hazard: H302, H315, H319, H335; sticky oil/solid
Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate C₁₂H₂₀INO₃ 367.20 N/A Iodomethyl and oxa groups High molecular weight; used in nucleophilic substitution reactions
Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate (positional isomer) C₁₄H₂₂N₂O₂ 250.34 203662-66-2 Cyano at C2 instead of C7 Similar molecular weight; positional isomerism affects reactivity
Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate C₁₂H₂₁N₂O₂ 225.31 896464-16-7 Additional nitrogen atom Used as a precursor for sigma receptor ligands

Hazard Profiles

  • Cyano Compound (Target): Oral toxicity (H302), skin/eye irritation (H315/H319) .
  • Amino Derivative: Additional respiratory irritation risk (H335) due to amine volatility .
  • Iodomethyl Derivative: Potential hazards from iodine’s reactivity (e.g., thyroid toxicity), though specific data are unavailable .

Biological Activity

Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate (CAS No. 203662-66-2) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

  • Chemical Formula : C₁₄H₂₂N₂O₂
  • Molecular Weight : 250.34 g/mol
  • CAS Number : 203662-66-2
  • Purity : Typically ≥97% .

Research indicates that this compound acts as an inhibitor of certain chemokine receptors, specifically CCR3 and CCR5. These receptors are implicated in various inflammatory and immunological conditions, including HIV infection and other diseases related to chemokine signaling pathways . The compound's structure allows it to interact with these receptors, potentially modulating their activity.

2. Pharmacological Applications

The compound has been studied for its potential in treating:

  • HIV/AIDS : By regulating chemokine receptors, it may help in the prevention and treatment of HIV-related complications.
  • Inflammatory Diseases : Its inhibitory effects on chemokine receptors suggest a role in managing inflammatory responses .

Synthesis Methods

The synthesis of this compound involves several steps, typically starting from readily available precursors. A notable method includes:

  • Starting Materials : Utilization of specific nitrogen-containing heterocycles.
  • Reactions : The synthesis often requires reactions such as epoxidation and ring expansion to form the desired azaspiro structure.
  • Yield and Purity : Reported yields can exceed 70%, with high purity levels achieved through careful purification processes .

Case Study 1: Inhibition of CCR3 and CCR5

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of the azaspiro framework, including tert-butyl 7-cyano variants, showed significant inhibitory effects on CCR3 and CCR5 activity. The study highlighted the compound's potential as a therapeutic agent against HIV by preventing viral entry into host cells .

Case Study 2: Anti-inflammatory Potential

Another research focused on the anti-inflammatory properties of similar compounds within the azaspiro family indicated that these compounds could reduce inflammation markers in vitro. This suggests a broader application for managing chronic inflammatory diseases .

Data Table: Summary of Biological Activities

ActivityTarget ReceptorEffect/OutcomeReference
Chemokine Receptor InhibitionCCR3, CCR5Potential reduction in HIV infection risk
Anti-inflammatory ActivityVariousDecrease in inflammatory markers

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate?

The synthesis typically involves multi-step reactions starting from spirocyclic precursors. For example, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate derivatives can undergo functionalization via nucleophilic substitution or condensation. A key step includes reacting the spirocyclic amine intermediate with cyanating agents (e.g., cyanogen bromide) under controlled pH and temperature. Purification via flash chromatography (e.g., 0–2% MeOH in CH₂Cl₂) is critical for isolating the product .

Q. How can NMR spectroscopy confirm the structure of this compound?

¹H and ¹³C NMR are essential for structural validation. For related spirocyclic analogs, characteristic signals include:

  • A singlet for the tert-butyl group at ~1.4 ppm (¹H) and ~28 ppm (¹³C).
  • Resonances for the spirocyclic backbone protons between 2.5–3.5 ppm (¹H) and 45–60 ppm (¹³C).
  • The cyano group’s absence of protons but a carbon signal near ~120 ppm (¹³C). Discrepancies in peak multiplicity or integration ratios may indicate impurities or stereochemical issues .

Q. What safety precautions are required when handling this compound?

While specific toxicity data are limited, general precautions include:

  • Using nitrile gloves and lab coats to avoid skin contact.
  • Working in a fume hood to prevent inhalation of dust or vapors.
  • Storing the compound at 2–8°C in sealed containers to prevent degradation .

Q. Which solvents and reaction conditions optimize yield during synthesis?

Polar aprotic solvents (e.g., THF, DMF) are preferred for cyclization steps. Sodium hydride or triethylamine are common bases for deprotonation. Reactions often proceed at 0–25°C to minimize side products. For example, benzoylation of a spirocyclic precursor achieved 75% yield using THF at 0°C .

Q. How can researchers address low yields in the final purification step?

Low yields may result from incomplete reactions or poor solubility. Solutions include:

  • Optimizing column chromatography gradients (e.g., increasing MeOH content in CH₂Cl₂).
  • Recrystallization using ethanol/water mixtures.
  • Monitoring reaction progress via TLC or LC-MS to identify bottlenecks .

Advanced Research Questions

Q. What computational methods predict the compound’s binding affinity for sigma receptors?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions. For spirocyclic analogs, the azaspiro scaffold’s conformational flexibility allows docking into hydrophobic receptor pockets. Free energy calculations (e.g., MM-PBSA) refine binding affinity predictions, correlating with experimental IC₅₀ values .

Q. How do steric and electronic effects influence regioselectivity in functionalization reactions?

The tert-butyl group introduces steric hindrance, directing electrophiles to the less hindered cyano-adjacent position. Density Functional Theory (DFT) calculations reveal that electron-withdrawing groups (e.g., cyano) polarize the spirocyclic ring, favoring nucleophilic attacks at specific carbons. Experimental validation via substituent scrambling (e.g., introducing halogens) confirms these trends .

Q. What strategies resolve contradictions in reported reaction outcomes for similar spirocyclic compounds?

Discrepancies often arise from varying reaction scales or catalyst purity. Systematic studies using Design of Experiments (DoE) can isolate critical variables (e.g., temperature, solvent ratio). For instance, re-evaluating a benzoylation reaction under anhydrous vs. ambient conditions showed a 20% yield difference due to hydrolysis .

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, HRMS) characterize minor impurities?

  • COSY and HSQC : Identify coupling partners and assign quaternary carbons in the spirocyclic core.
  • HRMS : Detect trace impurities (e.g., de-cyano byproducts) with ppm-level mass accuracy.
  • X-ray crystallography : Resolve ambiguous stereochemistry, though crystal growth may require microseeding due to the compound’s oily nature .

Q. What mechanistic insights explain the compound’s stability under acidic conditions?

The tert-butyl carbamate group provides acid resistance via steric protection of the carbonyl. Kinetic studies (pH-rate profiling) show degradation occurs only below pH 2, forming a secondary amine intermediate. Computational studies (Hammett plots) correlate stability with electron-donating substituents on the spiro ring .

Q. How does the compound’s logP value impact its applicability in biological assays?

Predicted logP values (~2.5) suggest moderate lipophilicity, suitable for cell permeability. However, structural analogs with logP >3 showed reduced aqueous solubility, necessitating formulation with co-solvents (e.g., DMSO/PEG 400). Experimental logP determination via shake-flask method validates these predictions .

Q. What are the limitations of using this compound in high-throughput screening (HTS)?

Challenges include:

  • Autofluorescence interference in fluorescence-based assays.
  • Non-specific binding due to the spirocyclic scaffold’s rigidity. Mitigation strategies:
  • Counter-screening with orthogonal assays (e.g., SPR vs. ELISA).
  • Introducing polar substituents to reduce aggregation .

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